![molecular formula C14H15N3OS B5764495 N-[(2,4-dimethylquinolin-8-yl)carbamothioyl]acetamide](/img/structure/B5764495.png)
N-[(2,4-dimethylquinolin-8-yl)carbamothioyl]acetamide
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Overview
Description
N-[(2,4-dimethylquinolin-8-yl)carbamothioyl]acetamide is a chemical compound with the molecular formula C14H15N3OS. It is known for its unique structure, which includes a quinoline ring substituted with dimethyl groups and a carbamothioyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethylquinolin-8-yl)carbamothioyl]acetamide typically involves the reaction of 2,4-dimethylquinoline with isothiocyanates under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylquinolin-8-yl)carbamothioyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, alcohols; reactions may require catalysts or specific conditions such as elevated temperatures or acidic/basic environments.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline derivatives, and substituted carbamothioyl compounds, depending on the specific reaction and conditions employed.
Scientific Research Applications
N-[(2,4-dimethylquinolin-8-yl)carbamothioyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylquinolin-8-yl)carbamothioyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the carbamothioyl group may interact with enzymes or proteins, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(2,4-dimethylquinolin-8-yl)carbamothioyl]acetamide can be compared with other similar compounds, such as:
N-(2,4-dimethylquinolin-8-yl)cyclopropanecarboxamide: This compound shares the quinoline core but differs in the substituent attached to the nitrogen atom, leading to variations in reactivity and applications.
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-methoxybenzamide: Another similar compound with a methoxybenzamide group, which may exhibit different biological activities and chemical properties.
Properties
IUPAC Name |
N-[(2,4-dimethylquinolin-8-yl)carbamothioyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-8-7-9(2)15-13-11(8)5-4-6-12(13)17-14(19)16-10(3)18/h4-7H,1-3H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWLBAJLZRFQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2NC(=S)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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